1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by two distinct aromatic substituents: a 3,5-dimethylphenyl group and a 3-fluorophenyl moiety attached to a pyrrolidin-5-one ring. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-12-6-13(2)8-15(7-12)21-19(25)22-16-10-18(24)23(11-16)17-5-3-4-14(20)9-17/h3-9,16H,10-11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQGRMWVSGNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 299.34 g/mol
The compound features a urea linkage with substituted phenyl and pyrrolidine moieties, which are critical for its biological activity.
Antimalarial Activity
Research indicates that urea derivatives, including those similar to this compound, exhibit significant antimalarial properties. A study reported that compounds with similar structural features displayed IC50 values ranging from 0.09 to 7.2 µM against the Plasmodium falciparum strain (3D7) . The most potent derivatives were noted to have a favorable selectivity index (SI), indicating lower toxicity to mammalian cells (HepG2) while maintaining antimalarial efficacy.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 0.09 | 54 |
| Compound B | 0.40 | 30 |
| Compound C | 0.47 | >20 |
Cytotoxicity
In addition to antimalarial activity, the cytotoxic effects of the compound were evaluated against various cancer cell lines. The studies indicated that the urea derivatives exhibited moderate cytotoxicity with IC50 values that varied significantly across different cell types . The selectivity for cancer cells over normal cells is crucial for therapeutic applications.
The proposed mechanism of action for the antimalarial activity of urea derivatives involves inhibition of specific kinases essential for the survival of the malaria parasite. Molecular docking studies suggest that these compounds interact with CDPK1 (calcium-dependent protein kinase 1), forming hydrogen bonds with key residues in the ATP-binding site . This interaction is critical for disrupting the signaling pathways necessary for parasite proliferation.
Structure-Activity Relationship (SAR)
SAR studies have shown that variations in substituents on the phenyl and pyrrolidine rings significantly influence biological activity. For instance, the introduction of fluorine at specific positions on the phenyl ring has been associated with enhanced potency against malaria .
Key Findings from SAR Studies
- Substituent Effects : Fluorine substitution generally improves binding affinity and selectivity.
- Positioning : Compounds with substituents at the meta position relative to the urea group demonstrate superior activity compared to para-substituted analogs.
Case Studies
A notable case study involved a series of synthesized urea derivatives where modifications led to improved antimalarial activity and reduced cytotoxicity. The best-performing compounds from this series were subjected to further optimization based on their pharmacokinetic profiles, including solubility and permeability assessments .
Comparison with Similar Compounds
Table 1: Comparison of 1-(4-Cyanophenyl)-3-substituted Phenylureas (6a–o)
Key Observations :
- Electron-Donating Groups (e.g., -CH₃) : The 3,4-dimethylphenyl analog (6n) shows moderate yield (82.4%) and lower molecular weight, suggesting synthetic accessibility. The target compound’s 3,5-dimethylphenyl group may further increase steric hindrance compared to 6n .
Heterocyclic Moieties
The pyrrolidin-5-one ring in the target compound distinguishes it from analogs with thiazole or piperazine groups.
Table 2: Urea Derivatives with Heterocyclic Modifications (9a–b, 11a–o)
Key Observations :
- Pyrrolidinone vs.
- Molecular Weight : The target compound’s molecular weight is expected to fall between 6a (256.1) and 11m (602.2), balancing bioavailability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
